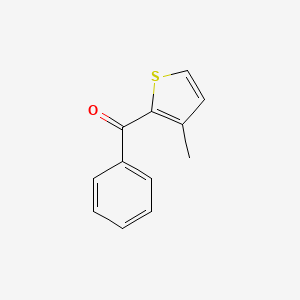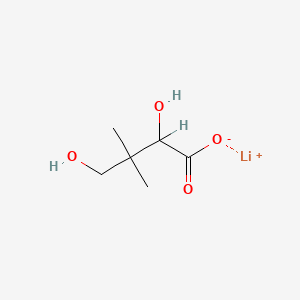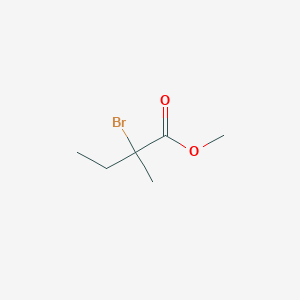
(3-Methylthiophen-2-yl)(phenyl)methanone
Übersicht
Beschreibung
“(3-Methylthiophen-2-yl)(phenyl)methanone” is a chemical compound . It has a molecular weight of 202.28 . The IUPAC name for this compound is (5-methyl-2-thienyl)(phenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis, anticonvulsant, and antinociceptive activity of new hybrid compounds, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, have been studied .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10OS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h2-8H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and characterization of N-phenylpyrazolyl aryl methanones derivatives, including those related to "(3-Methylthiophen-2-yl)(phenyl)methanone," have been reported, showing potential herbicidal and insecticidal activities. These compounds are synthesized via multi-step reactions and characterized using various spectroscopic techniques (Wang et al., 2015).
- Another study focused on the crystal structure of a specific compound obtained accidentally, providing insights into its molecular arrangement and highlighting the importance of structural analysis in understanding compound properties (Sun et al., 2017).
Biological Activities
- Research on bicyclo methanone derivatives synthesized through an aqueous phase fly-ash catalyzed Diels-Alder reaction revealed antimicrobial and antioxidant activities, indicating the therapeutic potential of these compounds (Thirunarayanan, 2016).
- Another study on similar compounds demonstrated their insect antifeedant activities, suggesting applications in pest management (Thirunarayanan, 2015).
Material Science and Optoelectronics
- Aryl-substituted bithiophenes were synthesized and analyzed for their optoelectronic properties. These studies involve density functional theory (DFT) and time-dependent DFT calculations to understand the electronic properties and potential applications in material science (Swaroop et al., 2018).
Enzyme Inhibitory Activities
- Thiophene-based heterocyclic compounds, including those related to "this compound," have been synthesized and evaluated for their enzyme inhibitory activities. These include inhibitors for acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with molecular docking studies revealing significant interactions at the enzyme active sites (Cetin et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound has shown significant anticonvulsant and antinociceptive activities . This suggests that its targets could be related to neuronal voltage-sensitive sodium and calcium channels, as well as the GABA transporter .
Mode of Action
It has been suggested that the compound may exert its anticonvulsant effects by inhibiting neuronal voltage-sensitive sodium and calcium channels . This inhibition could decrease neuronal excitability, thereby preventing the abnormal electrical activity that characterizes seizures.
Biochemical Pathways
Given its anticonvulsant and antinociceptive activities, it is likely that this compound interacts with pathways involved in neuronal signaling and pain perception .
Result of Action
The result of the action of (3-Methylthiophen-2-yl)(phenyl)methanone is a reduction in seizure activity and pain perception, as evidenced by its anticonvulsant and antinociceptive effects . These effects suggest that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
(3-methylthiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIILDZWHBSSNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319480 | |
| Record name | (3-methylthiophen-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56004-62-7 | |
| Record name | NSC345785 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methylthiophen-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3053683.png)







![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)



![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)
